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Compound of Interest

Compound Name: AC-265347

Cat. No.: B605116

An In-Depth Analysis of a Novel Benzothiazole Positive Allosteric Modulator of the Calcium-
Sensing Receptor

This technical guide provides a comprehensive overview of the structure-activity relationship
(SAR) for AC-265347, a potent and selective positive allosteric modulator (PAM) of the
Calcium-Sensing Receptor (CaSR). While initial interest may arise from various therapeutic
areas, it is crucial to note that AC-265347's pharmacological activity is centered on the CaSR,
a class C G protein-coupled receptor, and not the androgen receptor. This document will delve
into the nuanced molecular interactions and functional consequences of structural
modifications to the AC-265347 scaffold, offering valuable insights for researchers in drug
discovery and development.

AC-265347, identified by ACADIA Pharmaceuticals, is characterized by a unique benzothiazole
scaffold, a stereogenic center with a tertiary alcohol, and a dimethyl-substituted phenyl group.
[1][2] It functions as an ago-positive allosteric modulator (ago-PAM), meaning it both enhances
the receptor's sensitivity to its endogenous ligand (Ca2*) and possesses intrinsic agonist
activity.[1][2] The S-enantiomer of AC-265347 has been shown to be 10-fold more potent than
the R-enantiomer.[1][3]

Core Structure and Pharmacophore

The fundamental structure of AC-265347 serves as a template for understanding its interaction
with the CaSR. Key structural components include:
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e Benzothiazole Scaffold: This heterocyclic system is a critical component of the molecule's
core structure.

» Stereogenic Center: The tertiary alcohol at this position plays a significant role in the
molecule's activity, particularly its intrinsic agonism.

o Dimethyl-Substituted Phenyl Motif: This lipophilic group contributes to the overall binding
affinity.

Subsequent SAR studies have primarily focused on modifications at the stereogenic center to
probe the importance of the hydroxyl group and to modulate the pharmacological profile,
aiming to separate the PAM activity from the intrinsic agonism.

Structure-Activity Relationship Data

The following table summarizes the key quantitative data from SAR studies on AC-265347 and
its analogs. These studies have been instrumental in delineating the contributions of different
functional groups to binding affinity, cooperativity, and agonism at the CaSR.
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Alcohol
8 Methoxy 48+0.1 09+£0.2 - Pure PAM [1]
9 Fluoro 59+0.1 1.7+£0.2 - Pure PAM [1]

Key Insights from SAR Studies:

» Importance of the Hydroxyl Group for Agonism: The presence of a hydroxyl group at the
stereogenic center appears to be crucial for the intrinsic agonist activity (ago-PAM profile) of
AC-265347 and its analogs (compounds 1, 5, and 7b).[1]

e Separating Agonism from PAM Activity: Replacement of the hydroxyl group with
functionalities lacking a hydrogen-bond donor, such as an epoxide (6), oxetane (7), methoxy
group (8), or a fluoro group (9), consistently results in the loss of intrinsic agonism, yielding
"pure" PAMs.[1]

¢ Role of Hydrogen Bonding: The data suggests that the hydrogen-bond donor capability of
the hydroxyl group is a key determinant of agonism. While fluorine in compound 9 can act as
a hydrogen-bond acceptor, its inability to donate a hydrogen bond leads to a pure PAM
profile.[1]
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« Affinity and Cooperativity: Modifications that remove the hydroxyl group can have varying
effects on affinity (pKB) and cooperativity (Logaf3). For instance, the methoxy analog (8)
shows a significant decrease in both affinity and cooperativity, while the fluoro analog (9)
retains affinity and cooperativity comparable to the parent compound.[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is critical for interpreting the SAR
data.

1. Synthesis of AC-265347 Analogs:

The synthesis of AC-265347 and its derivatives generally involves the reaction of a lithiated
benzothiazole with a substituted acetophenone.[1][4]

e General Procedure for Analogs with Modified Stereogenic Center:

o

Benzothiazole is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and cooled
to -78 °C under an inert atmosphere (e.g., nitrogen).

o n-Butyllithium (nBulLi) is added dropwise to deprotonate the benzothiazole, forming the
lithiated intermediate.

o The corresponding substituted acetophenone is then added to the reaction mixture.

o The reaction is quenched, and the product is purified using standard chromatographic
techniques.

o Specific Modifications:

o O-alkylation (e.g., Methoxy analog 8): The hydroxyl group of AC-265347 is deprotonated
using a strong base like sodium hydride (NaH), followed by reaction with an alkylating
agent such as methyl iodide (Mel).[1]

o Fluorination (e.g., Fluoro analog 9): The hydroxyl group is replaced with fluorine using a
fluorinating agent like XtalFluor-M in the presence of a base such as 1,8-
diazabicyclo[5.4.0]Jundec-7-ene (DBU).[1]
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2. In Vitro Pharmacology - Ca2* Mobilization Assay:

The functional activity of the compounds is assessed by measuring changes in intracellular
calcium concentration (Ca2*i) in cells expressing the CaSR.

e Cell Line: Flp-In T-REx HEK293 cells stably expressing the human CaSR are commonly
used.[1]

e Assay Principle: The assay utilizes a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that
increases its fluorescence intensity upon binding to Ca?*.

e Protocol:

[¢]

Cells are seeded in 96-well plates and incubated to allow for attachment.
o The cells are then loaded with the fluorescent calcium indicator.
o The test compounds (AC-265347 analogs) are added at various concentrations.

o The fluorescence is measured over time using a plate reader (e.g., FLIPR or FlexStation)
to determine the change in intracellular calcium levels.

o Data is analyzed to determine the pECso, pKB (functional affinity), af3 (positive allosteric
cooperativity), and 1B (intrinsic agonism).

Signaling Pathways and Experimental Workflows
CaSR Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the Calcium-Sensing

Receptor upon activation by its endogenous ligand (Ca2*) and modulation by a PAM like AC-
265347.
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Caption: CaSR signaling cascade initiated by Ca2* and a PAM.
Experimental Workflow for SAR Analysis

The logical flow from compound synthesis to pharmacological characterization is depicted in
the diagram below.
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Caption: Workflow for the SAR study of AC-265347 analogs.
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In conclusion, the SAR studies on AC-265347 have provided a clear understanding of the
structural requirements for its activity as a CaSR ago-PAM. The ability to synthetically separate
the potent PAM activity from intrinsic agonism by modifying the stereogenic center offers a
promising strategy for developing next-generation CaSR modulators with tailored
pharmacological profiles for various therapeutic applications. These findings underscore the
importance of targeted medicinal chemistry efforts in optimizing lead compounds for desired
biological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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